molecular formula C9H22N2 B2838075 Diethyl[4-(methylamino)butyl]amine CAS No. 74332-29-9

Diethyl[4-(methylamino)butyl]amine

Cat. No.: B2838075
CAS No.: 74332-29-9
M. Wt: 158.289
InChI Key: JSMPEGRPXGJWRD-UHFFFAOYSA-N
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Description

Diethyl[4-(methylamino)butyl]amine is an organic compound with the molecular formula C9H22N2. It is a secondary amine, characterized by the presence of a diethylamino group and a methylamino group attached to a butyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Scientific Research Applications

Diethyl[4-(methylamino)butyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of “Diethyl[4-(methylamino)butyl]amine” in chemical reactions can vary depending on the specific reaction. In reductive amination, for example, the amine forms an imine with an aldehyde or ketone, which is then reduced to form a new amine .

Safety and Hazards

“Diethyl[4-(methylamino)butyl]amine” is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or if inhaled .

Future Directions

The future directions for “Diethyl[4-(methylamino)butyl]amine” could involve its use in the synthesis of other chemical compounds . It could also be used in research to further understand its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[4-(methylamino)butyl]amine can be synthesized through a multi-step process involving the following key steps:

    Alkylation of Diethylamine: Diethylamine is reacted with 1,4-dibromobutane under basic conditions to form diethyl[4-bromobutyl]amine.

    N-Methylation: The intermediate diethyl[4-bromobutyl]amine is then subjected to methylation using methylamine in the presence of a suitable base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl[4-(methylamino)butyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as butylamine and methylamine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

    Methylamine: A primary amine with a single methyl group attached to the nitrogen atom.

    Butylamine: A primary amine with a butyl group attached to the nitrogen atom.

Uniqueness

Diethyl[4-(methylamino)butyl]amine is unique due to its combination of diethyl and methylamino groups attached to a butyl chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N',N'-diethyl-N-methylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPEGRPXGJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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